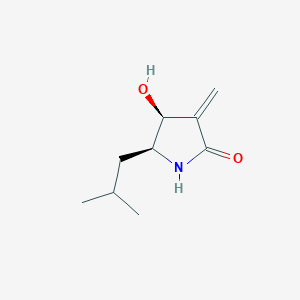
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrrolidin-2-one ring with hydroxy and methylidene substituents. Its stereochemistry is defined by the (4S,5S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral pyrrolidin-2-one intermediates, which are further functionalized to introduce the hydroxy and methylidene groups . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methylidene group can be reduced to form a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidin-2-one derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral pyrrolidin-2-one derivatives with hydroxy and methylidene substituents. Examples include:
- (4R,5R)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one
- (4S,5S)-4-hydroxy-3-methylidene-5-(2-ethylpropyl)pyrrolidin-2-one
Uniqueness
The uniqueness of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
916823-74-0 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)4-7-8(11)6(3)9(12)10-7/h5,7-8,11H,3-4H2,1-2H3,(H,10,12)/t7-,8-/m0/s1 |
Clé InChI |
GVOUTJLFVHWSSP-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)C[C@H]1[C@H](C(=C)C(=O)N1)O |
SMILES canonique |
CC(C)CC1C(C(=C)C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)


![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)


![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)

![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)
